REACTION_CXSMILES
|
C([O:3][C:4](=[O:12])[CH2:5][NH:6][C:7](=[O:11])[CH2:8][CH2:9][CH3:10])C.[OH-].[Na+].Cl.[Na+].[Cl-]>>[C:7]([NH:6][CH2:5][C:4]([OH:12])=[O:3])(=[O:11])[CH2:8][CH2:9][CH3:10] |f:1.2,4.5|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CNC(CCC)=O)=O
|
Name
|
|
Quantity
|
282 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The water was then evaporated (in vacuo)
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in aqueous HCl (1 M, 175 ml) which
|
Type
|
CUSTOM
|
Details
|
gave a pH of 1
|
Type
|
EXTRACTION
|
Details
|
extracted with tetrahydrofuran (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts was dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)NCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |